Molecular Weight and Halogen Content Differentiate the 5-Chloro-2,4-difluoro Analogue from the Non-Chlorinated (R)-2,4-Difluoro Comparator
The target compound carries an additional chlorine atom at the 5-position compared with the commonly sourced (R)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride. This substitution increases the molecular weight from 193.62 to 228.06 g·mol⁻¹ (Δ = +34.44 Da or +17.8%) and introduces a third halogen capable of participating in halogen-bonding interactions with biological targets . The increased halogen count also raises calculated logP by approximately 0.5–0.8 log units (class-level inference based on π-chloro = +0.71), altering compound partitioning and membrane permeability in cellular assays [1].
| Evidence Dimension | Molecular weight and halogen substitution |
|---|---|
| Target Compound Data | MW 228.06 (C₈H₉Cl₂F₂N); substitution: 5-Cl, 2-F, 4-F |
| Comparator Or Baseline | (R)-1-(2,4-Difluorophenyl)ethan-1-amine HCl: MW 193.62 (C₈H₁₀ClF₂N); substitution: 2-F, 4-F |
| Quantified Difference | ΔMW = +34.44 Da (+17.8%); one additional chlorine atom |
| Conditions | Calculated from molecular formula; vendor-certified batch data from Chemscene (Cat. CS-0042544 vs. CS-0204039) |
Why This Matters
For procurement, the substantial mass difference directly impacts stock solution calculations, molar equivalence in reactions, and HPLC-MS identification; using the wrong compound generates a 17.8% mass error in all downstream quantitative work.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Washington, DC: American Chemical Society. (π-chloro aromatic substituent constant used for class-level logP inference.) View Source
